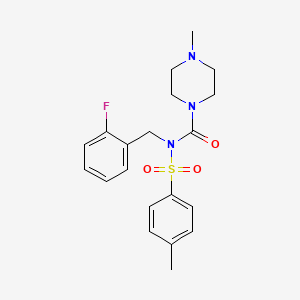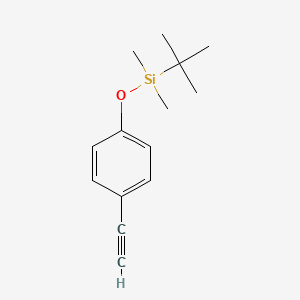
tert-Butyl(4-ethynylphenoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4-ethynylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane backbone. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-(4-ethynylphenoxy)-dimethylsilane typically involves the reaction of 4-ethynylphenol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-ethynylphenol+tert-butyl-dimethylsilyl chloridetriethylaminetert-butyl-(4-ethynylphenoxy)-dimethylsilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: tert-Butyl(4-ethynylphenoxy)dimethylsilane can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl-dimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl(4-ethynylphenoxy)dimethylsilane is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound can be used to modify biomolecules, enhancing their stability and reactivity. It is particularly useful in the development of novel drug delivery systems.
Medicine: The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals. It can be used to introduce silyl-protected functional groups in drug molecules, improving their pharmacokinetic properties.
Industry: In the materials science industry, tert-butyl-(4-ethynylphenoxy)-dimethylsilane is used in the production of advanced polymers and coatings. Its incorporation into polymer backbones can enhance the thermal and mechanical properties of the resulting materials.
Wirkmechanismus
The mechanism by which tert-butyl-(4-ethynylphenoxy)-dimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The ethynyl group can undergo cycloaddition reactions, forming new carbon-carbon bonds. The phenoxy group can act as a nucleophile, participating in substitution reactions. The silyl group provides steric protection, enhancing the stability of the compound during reactions.
Molecular Targets and Pathways:
Cycloaddition Reactions: The ethynyl group can react with alkenes or alkynes to form cycloaddition products.
Nucleophilic Substitution: The phenoxy group can react with electrophiles, forming new carbon-oxygen bonds.
Steric Protection: The silyl group protects reactive sites on the molecule, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
- 4-tert-Butylphenylacetylene
- tert-Butyl-(4-ethynylphenoxy)-trimethylsilane
- tert-Butyl-(4-ethynylphenoxy)-triethylsilane
Comparison: tert-Butyl(4-ethynylphenoxy)dimethylsilane is unique due to the presence of both a tert-butyl group and a dimethylsilane group. This combination provides a balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in cycloaddition and substitution reactions.
Eigenschaften
IUPAC Name |
tert-butyl-(4-ethynylphenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGDMNJAVKZCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136053-34-4 |
Source


|
| Record name | tert-butyl(4-ethynylphenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)
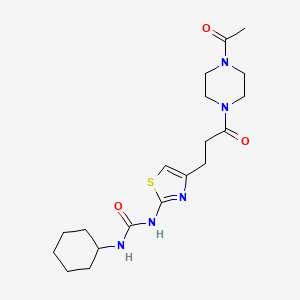
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethylphenyl)urea](/img/structure/B2413339.png)

![3-Bromo-4-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2413342.png)
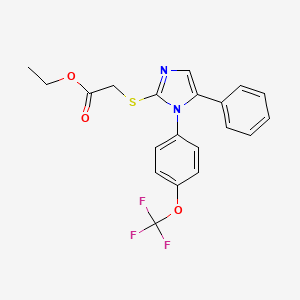
![2-ethyl-4H,5H-thieno[3,2-c]pyridin-4-one](/img/structure/B2413346.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2413347.png)
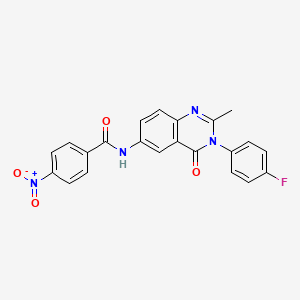
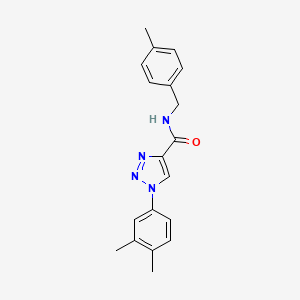
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B2413353.png)
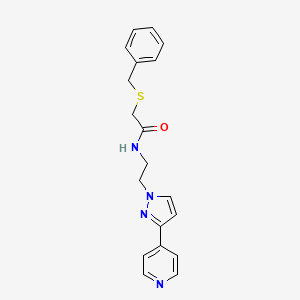
![5,6-Dimethyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2413357.png)
